molecular formula C27H37F4N5O5S B15173683 N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid

N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B15173683
M. Wt: 619.7 g/mol
InChI Key: BITUVLFWVNABAM-UHFFFAOYSA-N
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Description

This compound is a pyridine-4-carboxamide derivative with a trifluoroacetic acid (TFA) counterion. Its structure features:

  • A (2-methylcyclopropyl)methylamino substituent at position 2, which may enhance conformational rigidity and resistance to enzymatic degradation.
  • A methyl(propan-2-ylsulfonyl)amino group at position 6, introducing sulfonamide functionality for improved target binding or solubility. The TFA salt (CAS 76-05-1, per ) is commonly used to enhance crystallinity and solubility during synthesis .

Properties

Molecular Formula

C27H37F4N5O5S

Molecular Weight

619.7 g/mol

IUPAC Name

N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H36FN5O3S.C2HF3O2/c1-16(2)35(33,34)31(4)24-13-19(12-23(30-24)28-15-20-10-17(20)3)25(32)29-22(21(27)14-26)11-18-8-6-5-7-9-18;3-2(4,5)1(6)7/h5-9,12-13,16-17,20-22H,10-11,14-15,27H2,1-4H3,(H,28,30)(H,29,32);(H,6,7)

InChI Key

BITUVLFWVNABAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CNC2=NC(=CC(=C2)C(=O)NC(CC3=CC=CC=C3)C(CF)N)N(C)S(=O)(=O)C(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name/ID (CAS) Core Structure Substituents Functional Groups Reference
Target Compound Pyridine-4-carboxamide 3-amino-4-fluoro-1-phenylbutan-2-yl; (2-methylcyclopropyl)methylamino; methyl(propan-2-ylsulfonyl)amino Amine, cyclopropane, sulfonamide
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, ) Pyrazine-2-carboxamide Difluorophenyl-hydroxy-acetyl; methylphenyl Hydroxyacetamide, fluorinated aryl
1174125-49-5 () Triazine Trifluoroethoxy; fluorobenzylamino Trifluoroethyl, triazine
1159488-82-0 () Pentanoic acid amide Trifluoroethyl; sulfamoyl-biphenyl Sulfonamide, trifluoromethyl

Key Observations :

  • Cyclopropane vs. Aromatic Rings: The target compound’s (2-methylcyclopropyl)methylamino group introduces steric hindrance and metabolic stability compared to analogues with linear alkyl or aromatic substituents (e.g., Example 6 in ) .
  • Sulfonamide Functionality : Both the target compound and 1159488-82-0 () utilize sulfonamide groups, which enhance binding to hydrophobic pockets in target proteins .
  • Fluorination : The 4-fluoro group in the target compound’s butan-2-yl chain may reduce oxidative metabolism, similar to fluorinated aryl groups in Example 6 () .

Key Observations :

  • Coupling Agents : HATU and DIPEA (used in Example 6) are standard for carboxamide bond formation, suggesting the target compound employs similar methodology .
  • Salt Formation : TFA is widely used for acidic counterions (), whereas Example 6 isolates free bases .
Physicochemical Properties
Property Target Compound Example 6 () 1159488-82-0 ()
Molecular Weight (calc.) ~650 g/mol 428.3 g/mol (observed) ~600 g/mol
LogP (estimated) ~3.5 (high due to cyclopropane and phenyl) ~2.8 ~3.2
Solubility Enhanced by TFA salt Low (free base) Moderate (sulfonamide)

Key Observations :

  • TFA Salt : Improves aqueous solubility compared to free-base analogues (e.g., Example 6) .
  • Cyclopropane Impact : Higher LogP than Example 6 due to hydrophobic cyclopropane .

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